molecular formula C₁₁H₁₁NO₃ B032772 Cinnamoylglycine CAS No. 16534-24-0

Cinnamoylglycine

Cat. No. B032772
CAS RN: 16534-24-0
M. Wt: 205.21 g/mol
InChI Key: YAADMLWHGMUGQL-VOTSOKGWSA-N
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Description

Synthesis Analysis

The asymmetric synthesis of enantiomerically pure trans-cinnamoylglycine can be achieved through reactions of cinnamyl halides with Ni(II)-complexes of the chiral Schiff base of glycine, using readily available reagents and solvents. This method is praised for its simplicity and high stereochemical outcome, making it synthetically attractive for preparing the target amino acids on multi-gram scales (Qiu et al., 2000). Another approach involves the use of N-hydroxysuccinimide in a simple and fast method for the synthesis of N-acylglycines of the benzoyl- and cinnamyl type, showcasing the method's efficiency and the characteristics of some new benzoylglycines (Van Brussel & Sumere, 2010).

Scientific Research Applications

  • Intermediate in Chemical Synthesis : Cinnamoylglycine is used as an intermediate in synthesizing 5-substituted-1,2,4-oxadiazole-3-carboxylates, which are important in heterocyclic chemistry (Kmetič & Stanovnik, 1997).

  • Biomarker in Medical Diagnosis : It has been identified as a metabolite to improve the discrimination of Onchocerca volvulus infections, which can be significant in diagnosing certain diseases (Wewer et al., 2021).

  • Gut Microbial Metabolism and Health : Cinnamoylglycine is associated with gut bacterial metabolism and is linked to physical function in older adults, suggesting a role in metabolic health and aging (Lustgarten et al., 2014).

  • Inhibitor in Biochemical Processes : Cinnamic acid and its derivatives, including cinnamoylglycine, can inhibit the formation of advanced glycation end products (AGEs), which are significant in preventing diabetic complications (Adisakwattana et al., 2012).

  • Inhibition of Peptide Hormone Maturation : It acts as an inhibitor or inactivator of peptidylglycine α-hydroxylating monooxygenase, involved in the maturation of β-amidated peptide hormones (McIntyre et al., 2016).

  • Potential Biomarker for Health Conditions : It has been identified as a potential biomarker for gut microbiome health and lean mass percentage, indicating its utility in health assessments (Shomorony et al., 2020).

  • Biomarker for Formaldehyde Exposure : Cinnamoylglycine might represent a potential biomarker for formaldehyde exposure, important in environmental health studies (Zhang et al., 2014).

  • Influence on Plant Growth : Cinnamic acid affects root growth in plants, with implications for agricultural and botanical research (Salvador et al., 2013).

  • Metabolism in Humans : When administered to humans, cinnamic acid is metabolized and excreted in the urine, providing insights into metabolic processes and liver function (Snapper et al., 1940; Saltzman & Caraway, 1953).

  • Asymmetric Synthesis in Chemistry : Cinnamoylglycine is used in the asymmetric synthesis of enantiomerically pure trans-cinnamylglycine and trans-cinnamyl-α-alanine, highlighting its role in organic synthesis (Qiu et al., 2000).

properties

IUPAC Name

2-[[(E)-3-phenylprop-2-enoyl]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3/c13-10(12-8-11(14)15)7-6-9-4-2-1-3-5-9/h1-7H,8H2,(H,12,13)(H,14,15)/b7-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAADMLWHGMUGQL-VOTSOKGWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Cinnamoylglycine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0011621
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Cinnamoylglycine

CAS RN

16534-24-0
Record name Cinnamoylglycine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016534240
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(CINNAMOYL)GLYCINE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Cinnamoylglycine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0011621
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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